

# 2-Methoxy-6-(methylamino)pyridine molecular weight and formula

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## Compound of Interest

Compound Name: 2-Methoxy-6-(methylamino)pyridine

Cat. No.: B1365518

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An In-Depth Technical Guide to **2-Methoxy-6-(methylamino)pyridine**

## Introduction to a Versatile Pyridine Building Block

**2-Methoxy-6-(methylamino)pyridine** is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. The pyridine scaffold is a ubiquitous structural motif in drug design, found in numerous FDA-approved therapeutic agents for conditions ranging from tuberculosis to cancer.[1] The specific arrangement of the methoxy and methylamino groups on this particular pyridine ring offers unique electronic properties and multiple reactive sites, making it a valuable precursor for creating diverse molecular libraries. Its utility is highlighted in the synthesis of targeted therapeutic agents, including potential antiemetics and novel kinase inhibitors.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

## Core Physicochemical Properties

The fundamental properties of **2-Methoxy-6-(methylamino)pyridine** are summarized below. These characteristics are essential for planning reactions, purification, and storage.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	[4][5]
Molecular Weight	138.17 g/mol	[4]
CAS Number	88569-83-9	[4][5]
Boiling Point	231.5 ± 25.0 °C (Predicted)	[4][5]
Density	1.09 g/cm <sup>3</sup> (Predicted)	[4][5]
pKa	5.04 ± 0.10 (Predicted)	[4][5]
Refractive Index	1.5595	[4][5]
Appearance	Colorless to light orange/yellow liquid	[5]
Storage Conditions	Store in freezer, under -20°C; Keep in dark place, Inert atmosphere	[4][5]

## Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines like **2-Methoxy-6-(methylamino)pyridine** often involves nucleophilic substitution reactions on a pre-functionalized pyridine ring. The presence of electron-withdrawing or leaving groups at the 2- and 6-positions facilitates the displacement by nucleophiles such as methoxides and amines.

## Exemplary Synthetic Protocol: Nucleophilic Aromatic Substitution

A common strategy for preparing such compounds involves the sequential substitution of dihalopyridines. For instance, a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been synthesized from 2,6-dichloro-3-trifluoromethylpyridine, highlighting a regioselective substitution pathway.[2] A generalizable protocol for a similar transformation is detailed below, based on the synthesis of a related methoxy pyridine derivative.[6]

Objective: To synthesize a 2-methoxy-6-amino-pyridine derivative via sequential nucleophilic aromatic substitution. This protocol is adapted from a known procedure and illustrates the core chemical principles.<sup>[6]</sup>

### Step 1: Methoxylation

- Dissolve the starting material, a 2-chloro-6-aminopyridine derivative (1.0 equivalent), in a suitable polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium methoxide (1.3 equivalents) to the solution. The methoxide ion acts as a strong nucleophile, targeting the electron-deficient carbon at the 2-position of the pyridine ring.
- Heat the reaction mixture to approximately 110-120°C for 2-3 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the solution to room temperature. The formation of sodium chloride as a byproduct will result in a precipitate.

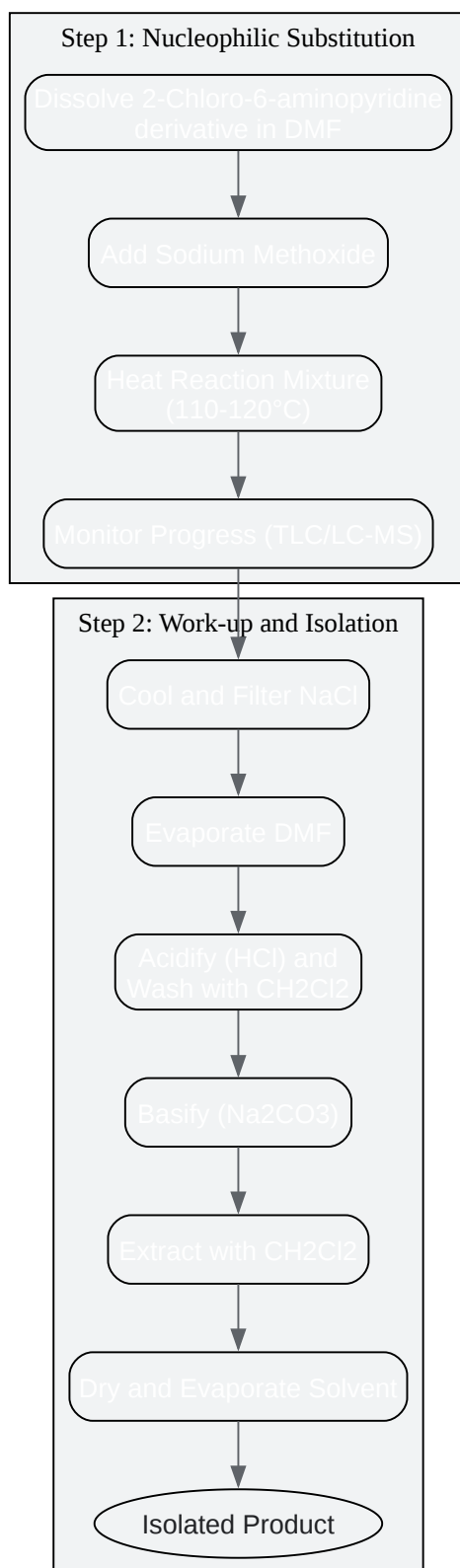
### Step 2: Work-up and Isolation

- Filter the cooled reaction mixture to remove the precipitated sodium chloride.
- Remove the DMF solvent under reduced pressure (in vacuo).
- Dissolve the resulting residue in a dilute acidic solution, such as 10% hydrochloric acid, to protonate the basic pyridine nitrogen and any unreacted amines.
- Wash the acidic aqueous solution with an organic solvent like methylene chloride to remove non-basic impurities.
- Make the aqueous layer alkaline by adding a base (e.g., sodium carbonate) to deprotonate the product, rendering it soluble in organic solvents.
- Extract the product into an organic solvent (e.g., methylene chloride) multiple times.

- Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under vacuum to yield the final 2-methoxy-6-aminopyridine product. Further purification can be performed via chromatography if necessary.

## Synthesis Workflow Diagram

The following diagram illustrates the key stages of the nucleophilic aromatic substitution workflow described above.



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Caption: Workflow for the synthesis of a 2-methoxy-6-aminopyridine derivative.

# Applications in Drug Discovery and Development

## Role as a Key Intermediate

**2-Methoxy-6-(methylamino)pyridine** is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.

- **Antiemetic Agents:** It is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a precursor for novel and potent antiemetic agents. [2] These agents are crucial for managing nausea and vomiting, common side effects of chemotherapy.
- **Anticancer Research:** The pyridine scaffold is integral to many kinase inhibitors used in oncology. [3] Derivatives of 2-(methylamino)pyridine have shown significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. [7] The ability to easily modify the structure of **2-Methoxy-6-(methylamino)pyridine** allows for the exploration of structure-activity relationships (SAR) to develop compounds with improved potency and selectivity against cancer-related targets like PIM-1 kinase. [3]

## The Strategic Importance of the Methoxy Group

The methoxy group plays a significant role in modulating the properties of drug candidates. [8] It can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability. In the context of **2-Methoxy-6-(methylamino)pyridine**, the methoxy group's electron-donating nature affects the reactivity and basicity of the pyridine ring, which can be fine-tuned by medicinal chemists to optimize drug performance. [8]

## Safety, Handling, and Storage

Proper handling of **2-Methoxy-6-(methylamino)pyridine** is essential to ensure laboratory safety. The information is derived from its Safety Data Sheet (SDS). [9][10]

## Hazard Identification

- **Primary Hazards:** Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). [9][10]

- Ingestion/Inhalation: May be harmful if swallowed or inhaled.[11]

## Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][12]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[9][12]
  - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9][12]
  - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][12]
- General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[9][10]

## Storage and Disposal

- Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] For long-term stability, store in a freezer at temperatures under -20°C in a dark place and under an inert atmosphere.[4][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

## Conclusion

**2-Methoxy-6-(methylamino)pyridine** is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined molecular weight of 138.17 g/mol and formula of  $C_7H_{10}N_2O$  belie its complex utility as a versatile chemical intermediate.[4] With well-understood physicochemical properties and established synthetic

relevance, it serves as a foundational element for developing next-generation therapeutics aimed at treating a range of human diseases. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research environment.

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